5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4/c1-12-3-4-13(2)15(9-12)20-5-7-21(8-6-20)16-18-10-14(17)11-19-16/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGFMLMQBBCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing the reaction include:
-
Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize transition states. However, water has also been successfully utilized in analogous systems, offering an environmentally friendly alternative.
-
Base : Alkaline conditions (e.g., Na2CO3, K2CO3) deprotonate the piperazine, enhancing its nucleophilicity. In a patented method, Na2CO3 in aqueous media achieved a 93% yield for a related 1-(2-pyrimidine)piperazine derivative.
-
Temperature and Time : Reactions typically proceed at 25–80°C for 2–5 hours. Elevated temperatures (50–80°C) accelerate substitution but may increase side reactions such as hydrolysis of the 5-chloro group.
Representative Procedure :
-
Combine 2,5-dichloropyrimidine (1 equiv) and 4-(2,5-dimethylphenyl)piperazine (1.2 equiv) in DMF.
-
Add Na2CO3 (2 equiv) and heat at 60°C for 4 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Regioselectivity and Byproduct Mitigation
The 2-position of pyrimidine exhibits higher reactivity due to resonance stabilization of the intermediate Meisenheimer complex. Using a 1.2:1 molar ratio of piperazine to dichloropyrimidine minimizes di-substitution at the 2- and 5-positions. Chromatographic or recrystallization-based purification (e.g., using ethanol/water) isolates the mono-substituted product in >85% purity.
Alternative Synthetic Strategies
Piperazine Functionalization Prior to Pyrimidine Coupling
An alternative route involves pre-synthesizing 4-(2,5-dimethylphenyl)piperazine via Buchwald-Hartwig amination of 2,5-dimethylbromobenzene with piperazine. This intermediate is then coupled to 2-chloro-5-iodopyrimidine under palladium catalysis, though this method is less cost-effective for industrial-scale production.
One-Pot Multicomponent Reactions
Emerging approaches utilize one-pot systems combining 2,5-dichloropyrimidine, 2,5-dimethylaniline, and piperazine precursors. While these methods reduce purification steps, yields remain suboptimal (~60%) compared to traditional SNAr pathways.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Insights
While no crystal structure of the title compound is reported, analogous bis(piperazinyl)pyrimidines crystallize in monoclinic systems (space group P21/n) with intermolecular N–H···N hydrogen bonds stabilizing the lattice.
Industrial-Scale Considerations
Solvent and Cost Optimization
Water-based systems, as demonstrated in patent CN104803923A, reduce reliance on volatile organic solvents, lowering production costs by ~30% compared to DMF-based protocols.
Yield Comparison Across Methods
| Method | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| SNAr (Traditional) | DMF | K2CO3 | 80 | 78 |
| SNAr (Aqueous) | H2O | Na2CO3 | 25 | 93 |
| Palladium-Catalyzed | Toluene | Cs2CO3 | 100 | 65 |
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents such as ethanol or DMF are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine exhibit antidepressant properties. Studies suggest that the piperazine component may enhance serotonin receptor activity, which is crucial in mood regulation. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of piperazine derivatives in treating depression through their action on serotonin receptors .
Antitumor Activity
Compounds containing pyrimidine and piperazine structures have been investigated for their antitumor effects. A notable case study demonstrated that similar derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis . This mechanism is particularly relevant for developing targeted cancer therapies.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A clinical trial involving this compound analogs showed significant improvement in patients with major depressive disorder. The study reported a reduction in depressive symptoms measured by standardized scales over a 12-week period .
Case Study 2: Cancer Cell Line Testing
In vitro studies on human breast cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth by up to 70%. The mechanism was traced to the activation of apoptotic pathways, indicating potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system to produce therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects: The 5-chloro group in the target compound may reduce 5-HT7 receptor binding compared to furyl or methyl-substituted analogues .
- Synthetic Challenges :
- Therapeutic Potential: The target compound’s balance of lipophilicity and steric bulk makes it a candidate for further optimization in CNS drug discovery.
Biological Activity
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C16H20ClN5 |
| Molecular Weight | 317.81 g/mol |
| IUPAC Name | 5-chloro-N-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |
| InChI Key | QMXNTQYVNBWICI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCN(CC1)CC2=CC=CC=N2)C3=NC=C(C=N3)Cl |
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to significant biochemical responses. For instance, similar compounds have shown inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for the survival of the malaria parasite .
Case Study: Antimalarial Activity
A study synthesized a series of pyrimidine derivatives and evaluated their inhibitory activity against PfDHFR. The compounds exhibited promising results with Ki values ranging from 1.3 to 243 nM against wild-type strains and 13 to 208 nM against mutant strains . This suggests that derivatives related to this compound could be effective in treating malaria.
Cytotoxicity Against Cancer Cell Lines
The compound's structural analogs have been tested for cytotoxicity against various cancer cell lines. Notably, compounds with similar piperazine substitutions demonstrated significant anti-cancer properties, with IC50 values often below 30 µM in several studies . The presence of specific functional groups appears to enhance their efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The combination of the piperazine ring and the chlorinated pyrimidine core contributes to its interaction with biological targets. Studies indicate that modifications in the piperazine substituent significantly affect the compound's potency and selectivity .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is essential.
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 5-chloro-N-methyl-N-{1-(pyridin-2-yl)methyl}piperidin | Moderate PfDHFR inhibition | Ki: 243 nM |
| N-(pyridin-2-yl)amides | Anticancer properties | IC50 < 30 µM |
| Imidazo[1,2-a]pyridines | Broad-spectrum antitumor activity | IC50 values vary |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by coupling with a substituted piperazine. For example, nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) at 0–25°C are critical for minimizing side products . Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and triethylamine for pH control during coupling. Purification via silica gel chromatography (5–10% ethanol in dichloromethane) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For instance, ¹H NMR can confirm the integration of aromatic protons (e.g., 2,5-dimethylphenyl substituents), while HRMS with ESI ionization provides accurate mass validation (e.g., calculated vs. observed m/z ± 0.0002) . X-ray crystallography is ideal for resolving ambiguities in stereochemistry but requires high-purity crystals .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use enzyme-linked assays (e.g., acetylcholinesterase inhibition) with kinetic studies to determine IC₅₀ values. For receptor binding, radioligand displacement assays (e.g., dopamine D4 receptor) with HEK293 cells transfected with target receptors are recommended . Include positive controls (e.g., haloperidol for dopamine receptors) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes/receptors (e.g., acetylcholinesterase PDB: 4EY7). Focus on piperazine-pyrimidine interactions with hydrophobic pockets and hydrogen-bonding residues. MD simulations (100 ns) can assess stability of ligand-receptor complexes . Validate predictions with in vitro assays comparing binding affinities of analogs .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). For example, discrepancies in IC₅₀ values for enzyme inhibition could be addressed by standardizing buffer systems (e.g., ammonium acetate pH 6.5) and controlling redox conditions . Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. How can researchers investigate the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Conduct in vivo PK studies in rodents with LC-MS/MS quantification of plasma levels. Key parameters include t₁/₂ (half-life), Cmax, and bioavailability. For metabolic stability, use liver microsomes (human/rat) to identify major metabolites via UPLC-QTOF . Adjust substituents (e.g., halogenation) to improve metabolic resistance .
Q. What synthetic modifications can improve solubility without compromising bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., carboxamide at pyrimidine C5) while retaining the piperazine-phenyl scaffold. Compare logP values (calculated vs. experimental) of derivatives. For example, 5-carboxamide analogs showed improved aqueous solubility (>2 mg/mL) while maintaining acetylcholinesterase inhibition . Use PEG-based formulations for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
